molecular formula C24H29NO4 B1615714 Pibaxizine CAS No. 82227-39-2

Pibaxizine

Cat. No. B1615714
CAS RN: 82227-39-2
M. Wt: 395.5 g/mol
InChI Key: KMUBBNQZNBTUSH-UHFFFAOYSA-N
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Description

Pibaxizine is a diphenylmethyl piperazine derivative . It is a histamine H1 receptor antagonist . Animal experiments have shown that it has spasmolytic properties for smooth muscle, particularly in the bronchi, as well as anticholinergic and anti-serotonin activities .


Synthesis Analysis

While specific synthesis methods for Pibaxizine were not found, general methods for the synthesis of piperazine derivatives have been reported . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemopreventive Effects in Nonmelanoma Skin Cancer

Piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), has been studied for its potential in the prevention and treatment of nonmelanoma skin cancer. It suppresses proinflammatory enzymes like cyclo-oxygenases, downregulates prostaglandins, and inhibits polyamine production. Piroxicam's ability to induce tumor cell apoptosis and suppress metalloproteinase activities has been highlighted as part of its action against skin carcinogenesis (Campione et al., 2015).

Activity Against Pneumocystis Carinii and Toxoplasma Gondii

Piroxicam has shown potent activities against Pneumocystis carinii and Toxoplasma gondii. Its efficacy, compared to conventional antifolates, suggests its potential as a potent antitoxoplasma and antipneumocystis agent, offering pharmacologic and clinical advantages over current treatments (Kovacs et al., 1988).

Neurological Studies in Monogastric Animals

Studies on the neurological effects of piroxicam in monogastric animals have been conducted, focusing on its acute toxicity and potential for secondary poisoning in animals. Such research provides important insights into the safety and environmental impact of the drug (Saganuwan & Orinya, 2016).

Anxiolytic Properties of Phytochemically Characterized Extracts

Research into the anxiolytic properties of phytochemically characterized extracts containing piroxicam has been conducted. These studies contribute to understanding the drug's potential applications in treating anxiety disorders (Grundmann et al., 2008).

Hydrogel Carriers for Anti-inflammatory and Anti-Cancer Applications

Piroxicam has been studied for its incorporation into smart hydrogels, demonstrating its potential as an anti-inflammatory and anti-cancer drug. Research in this area explores new ways of drug delivery and controlled release (Tamasi et al., 2008).

Metabolism Studies in Laboratory Animals

Understanding the metabolism of piroxicam in various animal models is crucial for its safe and effective use. Studies have examined how piroxicam is metabolized in laboratory animals, providing insights into its pharmacokinetics and potential interactions (Hobbs & Twomey, 1981).

Synthesis and Structural Studies

Research on the synthesis and structural analysis of piroxicam and its derivatives has been conducted. Such studies are essential for developing new pharmaceutical formulations and understanding the drug's chemical properties (Kanwal et al., 2018).

Mechanism of Action

Pibaxizine acts as a histamine H1 receptor antagonist . This means it blocks the action of histamine at the H1 receptor, which can lead to effects such as the reduction of smooth muscle contraction .

properties

IUPAC Name

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10H,11-19H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBBNQZNBTUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002573
Record name (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pibaxizine

CAS RN

82227-39-2
Record name Pibaxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082227392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBAXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224TL37A39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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